molecular formula C8H13BrO2 B14396396 Propan-2-yl 2-(bromomethyl)but-2-enoate CAS No. 88039-53-6

Propan-2-yl 2-(bromomethyl)but-2-enoate

Cat. No.: B14396396
CAS No.: 88039-53-6
M. Wt: 221.09 g/mol
InChI Key: TVBNEWUHNOCGLS-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(bromomethyl)but-2-enoate is a chemical compound with the molecular formula C8H13BrO2 It is an ester derivative that contains a bromomethyl group attached to a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-(bromomethyl)but-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-(bromomethyl)but-2-enoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(bromomethyl)but-2-enoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.

    Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide in solvents such as tetrahydrofuran (THF) are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted esters or ethers.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Alcohols or carboxylic acids are formed depending on the reaction conditions.

Scientific Research Applications

Propan-2-yl 2-(bromomethyl)but-2-enoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It is employed in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(bromomethyl)but-2-enoate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ester moiety can undergo hydrolysis or transesterification, leading to the formation of different functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 2-(chloromethyl)but-2-enoate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    Propan-2-yl 2-(hydroxymethyl)but-2-enoate: Contains a hydroxymethyl group instead of a bromomethyl group.

    Propan-2-yl 2-(methyl)but-2-enoate: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.

Uniqueness

Propan-2-yl 2-(bromomethyl)but-2-enoate is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution reactions compared to its chloro- and hydroxymethyl analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and other applications.

Properties

CAS No.

88039-53-6

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

propan-2-yl 2-(bromomethyl)but-2-enoate

InChI

InChI=1S/C8H13BrO2/c1-4-7(5-9)8(10)11-6(2)3/h4,6H,5H2,1-3H3

InChI Key

TVBNEWUHNOCGLS-UHFFFAOYSA-N

Canonical SMILES

CC=C(CBr)C(=O)OC(C)C

Origin of Product

United States

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